methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic pyrrole-indole hybrid compound. Its molecular formula is C₁₈H₂₀N₂O₄, featuring a 5-methoxy-substituted indole ring linked via an ethyl group to a 2-methyl-5-oxo-pyrrolidine-3-carboxylate scaffold . The indole moiety is a common pharmacophore in bioactive molecules, contributing to interactions with receptors such as serotonin and melatonin receptors. The pyrrole ring, ester group, and methoxy substituent influence its physicochemical properties, including solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-14(18(22)24-3)9-17(21)20(11)7-6-12-10-19-16-5-4-13(23-2)8-15(12)16/h4-5,8,10,19H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPFHVTBIHFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCC2=CNC3=C2C=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of this compound could depend on the specific target it interacts with.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific biochemical pathways affected by this compound would depend on its specific targets and mode of action.
Biological Activity
Methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (commonly referred to as the compound) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety and a pyrrole ring. The presence of the methoxy group on the indole ring is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 302.33 g/mol.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and inhibition of proliferation.
- Case Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies indicate that it possesses activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 15 µg/mL and 30 µg/mL .
3. Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Research Findings : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss .
Data Table: Summary of Biological Activities
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Assays : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited cell growth in various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against a panel of bacterial strains, revealing promising results particularly against resistant strains .
- Neuroprotective Studies : Animal studies have shown that the compound could potentially mitigate neurodegeneration by protecting against oxidative stress and promoting neuronal survival .
Scientific Research Applications
Pharmacological Potential
The indole structure of this compound is associated with various biological activities. Research indicates that derivatives of indole can exhibit:
- Antimicrobial Activity : Studies have shown that compounds containing indole structures can inhibit the growth of resistant bacterial strains, such as Helicobacter pylori .
Case Study: Antibacterial Activity
In a recent study, derivatives similar to methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate were tested against ESKAPE pathogens. Results indicated significant inhibition zones, suggesting potential for development into new antibacterial agents .
Drug Development
The compound's unique structural features make it a candidate for drug design targeting various diseases. Its ability to interact with biological targets like enzymes and receptors opens avenues for therapeutic applications.
Example: Targeting Cancer
Research into similar compounds has demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . This suggests that this compound could be explored further in oncology research.
Material Science
Beyond biological applications, this compound may also find use in material science. Its unique chemical structure could be beneficial in developing new polymers or coatings with specific properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of indole-pyrrole derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Key Differences and Implications
- Substituent Effects: The 5-methoxyindole group in the target compound may enhance binding to melatonin receptors compared to the dimethoxybenzyl analog, which lacks the indole heterocycle. The ester group in the target compound contrasts with DMLT’s acetamide functionality, leading to differences in hydrolytic stability and metabolic pathways.
Synthetic Accessibility :
Analytical Challenges :
- Similar to DMLT, the target compound’s indole and ester groups necessitate advanced spectrofluorimetric or chromatographic methods for quantification in mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
